Alkanes, chloro

Description

Properties

IUPAC Name |

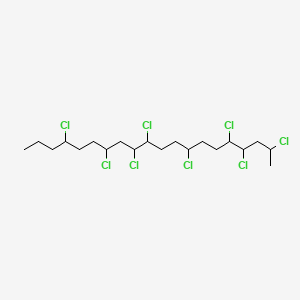

2,4,5,8,11,12,14,17-octachloroicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34Cl8/c1-3-4-14(22)5-6-16(24)12-20(28)18(26)10-8-15(23)7-9-17(25)19(27)11-13(2)21/h13-20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPXWFDSOBCWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(CC(C(CCC(CCC(C(CC(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61788-76-9 | |

| Record name | Paraffins, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, chloro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkanes, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAFFINS, CHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OE3NR58QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chloroalkanes

Direct Halogenation of Alkanes

The direct substitution of a hydrogen atom in an alkane with a chlorine atom is a primary method for synthesizing chloroalkanes. This process is typically initiated by heat or ultraviolet (UV) light. libretexts.orgwou.edu

Free Radical Halogenation Pathways

The direct chlorination of alkanes proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: This initial step involves the homolytic cleavage of the chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). This bond breaking requires an input of energy, usually in the form of UV light or heat. wou.edulibretexts.org

Propagation: This stage consists of a two-step cycle. First, a highly reactive chlorine radical abstracts a hydrogen atom from an alkane molecule, forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). libretexts.orgchemistryguru.com.sg Subsequently, the newly formed alkyl radical reacts with another chlorine molecule to produce the desired chloroalkane (R-Cl) and a new chlorine radical, which can then continue the chain reaction. libretexts.orgchemistryguru.com.sg

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals to reform Cl₂, a chlorine radical and an alkyl radical to form the chloroalkane, or two alkyl radicals to form a larger alkane. unacademy.com

It is important to note that the chlorination of an alkane can be difficult to control, often leading to a mixture of mono-, di-, tri-, and even tetrachlorinated products. libretexts.org To favor the formation of monosubstituted chloroalkane, a high concentration of the alkane relative to chlorine is typically employed. libretexts.org

Regioselectivity and Stereochemical Control in Radical Chlorination

The position of chlorination on an alkane chain is not random. The reaction exhibits regioselectivity, favoring the substitution of hydrogen atoms on more substituted carbons. libretexts.org The stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary. libretexts.orgyoutube.com Consequently, chlorination occurs fastest at tertiary carbons. libretexts.org For instance, the chlorination of 2-methylbutane favors the formation of 2-chloro-2-methylbutane. libretexts.org However, chlorination is generally less selective than bromination. libretexts.orgorganicchemistrytutor.com

The stereochemistry of radical chlorination depends on the nature of the starting alkane. jove.com

Formation of a new chiral center: If the chlorination of an achiral alkane, such as n-butane, results in the formation of a new chiral center, a racemic mixture of enantiomers is produced. jove.comchemistrysteps.com This is because the reaction proceeds through a trigonal planar alkyl radical intermediate, which can be attacked by the chlorine radical from either face with equal probability. jove.comchemistrysteps.com

Halogenation at an existing chiral center: When radical chlorination occurs at an existing chiral center, it also leads to a racemic mixture. The initial configuration of the chiral center is lost upon formation of the achiral trigonal planar radical intermediate. jove.com

Generation of a second chiral center: If an enantiomerically pure starting material undergoes chlorination at a position other than the existing chiral center, a mixture of diastereomers is formed. jove.comchemistrysteps.com The pre-existing chiral center influences the approach of the chlorine radical to the two faces of the trigonal planar intermediate, leading to unequal amounts of the diastereomeric products. jove.com

Synthesis from Oxygenated Organic Precursors

Chloroalkanes can be conveniently synthesized from alcohols and ethers, which are readily available starting materials.

Reaction of Alcohols with Halogenating Agents

The replacement of the hydroxyl (-OH) group of an alcohol with a chlorine atom is a common and versatile method for preparing chloroalkanes. Several reagents can effect this transformation.

Hydrogen Chloride (HCl): The reactivity of alcohols with hydrogen chloride depends on the structure of the alcohol. Tertiary alcohols react readily with concentrated hydrochloric acid at room temperature. chemguide.co.uklibretexts.org Primary and secondary alcohols, however, react much more slowly, and the reaction often requires the presence of a catalyst such as anhydrous zinc chloride (ZnCl₂), which is part of the Lucas reagent. organicmystery.com

Phosphorus Halides: Phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅) are effective reagents for converting alcohols to chloroalkanes. chemguide.co.uklibretexts.org The reaction with PCl₃ produces the chloroalkane and phosphorous acid (H₃PO₃). libretexts.org The reaction with PCl₅ is vigorous at room temperature and produces hydrogen chloride gas as a byproduct. chemguide.co.ukchemguide.co.uk

Thionyl Chloride (SOCl₂): Thionyl chloride is often the preferred reagent for preparing primary and secondary chloroalkanes from the corresponding alcohols. organicmystery.com This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, yielding a purer product. chemguide.co.ukdoubtnut.com The reaction typically proceeds with an SN2 mechanism, resulting in an inversion of configuration at the carbon atom. libretexts.org

Table 1: Common Halogenating Agents for Alcohol Conversion

| Reagent | Formula | Reactivity with Alcohols | Byproducts | Notes |

|---|---|---|---|---|

| Hydrogen Chloride | HCl | Tertiary > Secondary > Primary | H₂O | Requires ZnCl₂ catalyst for primary and secondary alcohols. organicmystery.com |

| Phosphorus(III) Chloride | PCl₃ | Good for primary and secondary | H₃PO₃ | |

| Phosphorus(V) Chloride | PCl₅ | Vigorous reaction | POCl₃, HCl | chemguide.co.ukchemguide.co.uk |

| Thionyl Chloride | SOCl₂ | Preferred for primary and secondary | SO₂, HCl | Gaseous byproducts lead to purer product. chemguide.co.ukdoubtnut.com |

Conversion of Ethers to Chloroalkanes

Ethers can also serve as precursors to chloroalkanes, although this method is less common than the use of alcohols. The cleavage of the C-O bond in an ether can be achieved using strong acids in the presence of a chlorine source or by certain acyl chlorides in the presence of a Lewis acid catalyst. For example, some Group 5 and 6 metal chlorides have been shown to be efficient catalysts for the acylative cleavage of ethers. organic-chemistry.org

Halogen Addition to Unsaturated Hydrocarbons

The addition of chlorine or hydrogen chloride across the double or triple bonds of alkenes and alkynes, respectively, is another important route to chloroalkanes.

Addition to Alkenes: Alkenes react with chlorine (Cl₂) to yield 1,2-dichloroalkanes. openstax.org This reaction is an example of halogenation and proceeds with anti stereochemistry, meaning the two chlorine atoms add to opposite faces of the double bond. openstax.orgmasterorganicchemistry.com The reaction of an alkene with hydrogen chloride (HCl) results in the formation of a mono-chloroalkane. wikipedia.org This hydrohalogenation reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. wikipedia.org

Addition to Alkynes: Alkynes can also undergo halogenation. The reaction with one equivalent of chlorine yields a trans-dichloroalkene. masterorganicchemistry.com The addition of a second equivalent of chlorine results in the formation of a tetra-chloroalkane. masterorganicchemistry.comunacademy.com The reaction of alkynes with hydrogen chloride also follows Markovnikov's rule, and the addition of two equivalents of HCl leads to the formation of a geminal dihalide, where both chlorine atoms are attached to the same carbon atom. unacademy.comgeeksforgeeks.org

Table 2: Chloroalkane Synthesis from Unsaturated Hydrocarbons

| Unsaturated Hydrocarbon | Reagent | Product Type | Key Features |

|---|---|---|---|

| Alkene | Cl₂ | 1,2-Dichloroalkane | Anti addition. openstax.orgmasterorganicchemistry.com |

| Alkene | HCl | Mono-chloroalkane | Follows Markovnikov's rule. wikipedia.org |

| Alkyne | Cl₂ (1 equiv.) | trans-Dichloroalkene | masterorganicchemistry.com |

| Alkyne | Cl₂ (2 equiv.) | Tetra-chloroalkane | masterorganicchemistry.comunacademy.com |

| Alkyne | HCl (2 equiv.) | Geminal dichloride | Follows Markovnikov's rule. unacademy.comgeeksforgeeks.org |

Electrophilic Addition Mechanisms

Electrophilic addition reactions are a fundamental approach for the synthesis of chloroalkanes from alkenes. These reactions involve the addition of a hydrogen halide (HX) or a halogen molecule (X₂) across the double bond of an alkene.

The hydrohalogenation of alkenes with hydrogen chloride (HCl) is a common method for producing chloroalkanes. nih.gov The reaction proceeds through an electrophilic attack of the hydrogen ion (H⁺) from HCl on the π bond of the alkene, leading to the formation of a carbocation intermediate. nih.govresearchgate.net The subsequent attack of the chloride ion (Cl⁻) on the carbocation yields the final chloroalkane product. researchgate.net The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the chloride ion adds to the more substituted carbon atom. nih.gov This is due to the preferential formation of the more stable carbocation intermediate. The reaction rate increases with the complexity of the alkene, as more substituted alkenes form more stable carbocations, thus lowering the activation energy of the reaction. acs.org

Halogenation of alkenes with chlorine (Cl₂) also proceeds via an electrophilic addition mechanism to yield vicinal dichlorides. nih.gov In this reaction, the chlorine molecule becomes polarized as it approaches the electron-rich double bond, leading to the heterolytic cleavage of the Cl-Cl bond. nih.gov A cyclic chloronium ion intermediate is formed, which is then attacked by the remaining chloride ion in an anti-fashion, resulting in the formation of a trans-dihalide. nih.govajrconline.org

Table 1: Electrophilic Addition Reactions for Chloroalkane Synthesis

| Reaction | Reagents | Intermediate | Regioselectivity | Stereochemistry |

| Hydrochlorination | Alkene, HCl | Carbocation | Markovnikov | Mixture of syn and anti |

| Chlorination | Alkene, Cl₂ | Cyclic chloronium ion | Not applicable | Anti-addition |

Radical Addition Reactions

Radical reactions provide an alternative pathway for the synthesis of chloroalkanes, often with different regioselectivity compared to electrophilic additions.

Free-radical halogenation of alkanes with chlorine in the presence of ultraviolet (UV) light is a method to produce chloroalkanes. mdpi.comchemtube3d.com This reaction proceeds through a radical chain mechanism involving three stages: initiation, propagation, and termination. rsc.orgdntb.gov.ua In the initiation step, the chlorine molecule undergoes homolytic cleavage to form two chlorine radicals. dntb.gov.ua During propagation, a chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl radical and HCl. The alkyl radical then reacts with another chlorine molecule to produce the chloroalkane and a new chlorine radical, which continues the chain. organic-chemistry.org This method can lead to a mixture of mono- and polychlorinated products, and for alkanes with non-equivalent hydrogens, a mixture of isomeric monochlorinated products can be formed. nih.gov

Another important radical reaction is the atom transfer radical addition (ATRA), which allows for the dual functionalization of alkenes. mdpi.com Photocatalyzed ATRA reactions using a suitable photocatalyst can facilitate the addition of haloalkanes to alkenes. mdpi.comnih.gov For instance, the oxidative quenching of an excited photocatalyst by a chloroalkane can generate an electrophilic alkyl radical, which then adds to the alkene. nih.gov This methodology is valuable for forming C-C and C-Cl bonds in a single step. nih.gov Furthermore, visible-light-mediated protocols have been developed for the annulative di/tri-chloromethylation of olefins tethered to aromatic rings, where an aryl radical performs a halogen atom transfer with chloroform (B151607) or dichloromethane. rsc.org

Table 2: Radical Reactions for Chloroalkane Synthesis

| Reaction | Reagents/Conditions | Key Features |

| Free-Radical Chlorination | Alkane, Cl₂, UV light | Radical chain mechanism; can produce mixtures of products. nih.gov |

| Atom Transfer Radical Addition (ATRA) | Alkene, Chloroalkane, Photocatalyst | Forms C-C and C-Cl bonds simultaneously; atom-economical. nih.gov |

| Visible-light mediated annulation | Olefin-tethered aromatic, Chloroform/Dichloromethane, Photocatalyst | Aryl radical abstracts a chlorine atom. rsc.org |

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has focused on developing more selective, efficient, and environmentally friendly methods for the synthesis of chloroalkanes. These include diastereoselective techniques, multi-component reactions, and the application of green chemistry principles.

Diastereoselective Dichlorination Techniques

The stereocontrolled dichlorination of alkenes is a significant challenge in organic synthesis. While traditional chlorination of alkenes typically proceeds via an anti-addition, recent research has focused on developing methods to control the diastereoselectivity, affording either syn- or anti-dichlorides.

One notable advancement is the development of a catalytic, syn-stereospecific dichlorination of alkenes. illinois.edu This method employs a selenium-based redox catalyst, such as diphenyl diselenide, a chloride source like benzyltriethylammonium chloride, and an oxidant. illinois.edu This approach provides excellent stereocontrol for a variety of functionalized alkenes.

Conversely, organocatalytic methods have been developed for the highly enantioselective anti-dichlorination of unfunctionalized alkenes. nih.govresearchgate.net These reactions often utilize cinchona alkaloid-based organocatalysts in combination with an electrophilic chlorine source, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and a nucleophilic chloride source. nih.govthieme-connect.com Furthermore, enantioselective dichlorination of allylic alcohols has been achieved using dimeric cinchona alkaloid derivatives as catalysts. nih.gov

Table 3: Comparison of Diastereoselective Dichlorination Methods

| Method | Catalyst/Reagents | Diastereoselectivity | Substrate Scope |

| Selenium-catalyzed Dichlorination | Diphenyl diselenide, BnEt₃NCl, N-fluoropyridinium salt | syn-dichlorination | Functionalized cyclic and acyclic alkenes. illinois.edu |

| Organocatalytic Dichlorination | Cinchona alkaloid derivatives, DCDMH, TES-Cl | anti-dichlorination | Unfunctionalized alkenes, cyclic styrenes. nih.govthieme-connect.com |

| Dichlorination of Allylic Alcohols | Dimeric cinchona alkaloid derivatives, Aryl iododichlorides | Enantioselective | Allylic alcohols. nih.gov |

Multi-component Coupling Reactions for Chloroalkane Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules, including chloroalkanes.

A notable example is a three-phase, four-component coupling reaction (3P-4CR) that utilizes potassium chloride, arynes, chloroalkanes, and carbon dioxide to synthesize o-chloro benzoates. dntb.gov.uamdpi.com This transition-metal-free reaction allows for the simultaneous formation of new C-Cl, C-C, and C-O bonds in a one-pot process. mdpi.com

Visible-light-mediated dual catalysis has also emerged as a powerful tool for the synthesis of functionalized chloroalkanes. cam.ac.uk For instance, the coupling of diaryliodonium salts, alkenes, and potassium chloride can be achieved to produce 1-aryl, 2-chloroalkanes. cam.ac.uk This strategy can be adapted for different types of alkenes by designing specific copper(II)- or iron(III)-based atom-transfer catalysts. cam.ac.uk Furthermore, photoredox catalysis has been employed to activate inert chloroalkanes for reductive cross-coupling reactions with aromatic alkenes, expanding the utility of chloroalkanes as coupling partners. nih.govresearchgate.net

Green Chemistry Principles in Chloroalkane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of chloroalkanes.

Key green chemistry approaches in this context include:

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts reduces waste. acs.orgcatalysis.blog This is evident in the development of catalytic dichlorination and multi-component coupling reactions.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with more environmentally benign alternatives. mrforum.comresearchgate.net For example, using water or recyclable ionic liquids as reaction media. mrforum.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org Multi-component reactions are inherently more atom-economical.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of photoredox-catalyzed reactions that operate under mild conditions with visible light is a significant step in this direction. rsc.orgrsc.org

Use of Renewable Feedstocks: While not yet widespread for chloroalkane synthesis, the use of starting materials derived from renewable sources is a key goal of green chemistry. atiner.gr

An example of a greener approach is the visible-light-induced iron-catalyzed reductive amidation of chloroalkanes with nitroarenes, which avoids the need for an external reductant and photocatalyst and proceeds under mild conditions. rsc.orgrsc.org

Reaction Mechanisms and Reactivity of Chloroalkanes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a hallmark of chloroalkane chemistry, where a nucleophile replaces the chlorine atom (the leaving group). These reactions are broadly classified into two distinct mechanisms: SN1 and SN2, distinguished by their molecularity and reaction kinetics. vedantu.comchemicalnote.com

Unimolecular (SN1) Mechanistic Pathways

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step mechanism. vedantu.combyjus.com

Step 1: Formation of a Carbocation: The rate-determining step involves the slow, spontaneous dissociation of the carbon-chlorine bond to form a carbocation intermediate and a chloride ion. chemicalnote.combyjus.com This step is unimolecular as its rate depends solely on the concentration of the chloroalkane. chemicalnote.com

Step 2: Nucleophilic Attack: The carbocation, being a highly reactive electrophile, is then rapidly attacked by a nucleophile. chemicalnote.combyjus.com

The stability of the carbocation intermediate is a crucial factor in SN1 reactions. Tertiary carbocations are the most stable due to the electron-donating inductive effect of the alkyl groups, followed by secondary, and then primary carbocations. byjus.comchemistryguru.com.sg Consequently, tertiary chloroalkanes are most likely to undergo SN1 reactions. byjus.comchemistryguru.com.sg

Bimolecular (SN2) Mechanistic Pathways

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds in a single, concerted step. vedantu.comchemicalnote.com In this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.comlibretexts.org This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state where the carbon atom is pentacoordinate. chemicalnote.com

The rate of an SN2 reaction is dependent on the concentrations of both the chloroalkane and the nucleophile, making it a bimolecular reaction. chemicalnote.com Steric hindrance plays a significant role in SN2 reactions. chemicalnote.com As the number of bulky alkyl groups around the reaction center increases, it becomes more difficult for the nucleophile to approach, thus slowing down the reaction. chemicalnote.com Therefore, the order of reactivity for chloroalkanes in SN2 reactions is: primary > secondary > tertiary. masterorganicchemistry.com

Factors Influencing SN1 vs. SN2 Competition

The competition between SN1 and SN2 pathways is governed by several factors:

| Factor | Favors SN1 | Favors SN2 |

| Substrate Structure | Tertiary > Secondary > Primary. shaalaa.com Tertiary halides form stable carbocations, favoring SN1. chemistryguru.com.sg | Primary > Secondary > Tertiary. shaalaa.com Minimal steric hindrance in primary halides favors SN2. chemicalnote.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) are sufficient as they attack a reactive carbocation. pharmaguideline.comlumenlearning.com | Strong, often negatively charged, nucleophiles are required to displace the leaving group. shaalaa.comlumenlearning.com |

| Solvent | Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate through solvation. shaalaa.comlumenlearning.com | Polar aprotic solvents (e.g., acetone, DMSO) enhance the nucleophile's reactivity. shaalaa.comlumenlearning.com |

| Leaving Group | A good leaving group is required for both, but crucial for the initial ionization in SN1. | A good leaving group is necessary for displacement in the concerted step. |

Stereochemical Outcomes of Substitution

The stereochemistry of the products provides key insights into the reaction mechanism.

SN1 Reactions: If the reaction occurs at a chiral center, the planar carbocation intermediate can be attacked by the nucleophile from either face. chemicalnote.commasterorganicchemistry.com This typically leads to a mixture of enantiomers, a process known as racemization. vedantu.comnumberanalytics.com However, complete racemization is rare, and often a slight excess of the inversion product is observed because the leaving group may still partially shield one face of the carbocation. scribd.com

SN2 Reactions: The backside attack mechanism of SN2 reactions invariably leads to an inversion of configuration at the stereocenter, often referred to as a Walden inversion. vedantu.commasterorganicchemistry.com If the starting material is optically active, the product will also be optically active but with the opposite configuration. masterorganicchemistry.com

Elimination Reactions

In addition to substitution, chloroalkanes can undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene. chemicalnote.com These reactions are also categorized into two primary mechanisms: E1 and E2.

Dehydrohalogenation Mechanisms (E1 and E2)

Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. chemicalnote.com

E1 (Elimination, Unimolecular) Mechanism: This is a two-step process that competes with the SN1 reaction. youtube.com

The first step is the same as in the SN1 reaction: the formation of a carbocation. byjus.com

In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. byjus.com E1 reactions are favored by tertiary chloroalkanes, weak bases, and polar protic solvents. libretexts.org

E2 (Elimination, Bimolecular) Mechanism: This is a one-step, concerted reaction that competes with the SN2 reaction. chemicalnote.com A strong base removes a proton from a carbon adjacent to the one bearing the chlorine, while simultaneously the C-Cl bond breaks and a π-bond is formed. chemicalnote.com The E2 mechanism requires a specific geometry where the hydrogen and the leaving group are anti-periplanar to each other. iitk.ac.in This reaction is favored by a high concentration of a strong, non-nucleophilic base and is more prevalent for secondary and tertiary chloroalkanes. iitk.ac.insaskoer.ca The rate of an E2 reaction is dependent on the concentrations of both the chloroalkane and the base. chemicalnote.com

Free Radical Reactions

Free radical reactions involving chloroalkanes are characterized by a chain reaction mechanism, which is a self-sustaining series of steps. libretexts.orglibretexts.org These reactions are typically initiated by heat or ultraviolet (UV) light. savemyexams.comchemtube3d.com

The free-radical substitution of an alkane with chlorine to form a chloroalkane proceeds through three distinct stages: libretexts.orgsavemyexams.comphysicsandmathstutor.com

Initiation: This is the initial step where free radicals are generated. The process requires an input of energy, usually from UV light, to break the relatively weak Cl-Cl bond homolytically. savemyexams.comlibretexts.org Homolytic fission results in each chlorine atom retaining one of the bonding electrons, forming two highly reactive chlorine radicals (Cl•). physicsandmathstutor.com

Cl₂ + UV light → 2Cl• savemyexams.com

Propagation: These steps constitute the chain reaction. A chlorine radical produced during initiation abstracts a hydrogen atom from an alkane molecule, forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). savemyexams.comlibretexts.org This newly formed alkyl radical is also reactive and can then react with a chlorine molecule (Cl₂) to produce a chloroalkane (R-Cl) and another chlorine radical. savemyexams.comcsbsju.edu This new chlorine radical can then participate in another propagation cycle, making the reaction self-sustaining. libretexts.orglibretexts.org

Cl• + R-H → HCl + R• savemyexams.comR• + Cl₂ → R-Cl + Cl• savemyexams.com

Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical molecule. libretexts.orglibretexts.org This can happen in several ways, such as two chlorine radicals combining to reform a chlorine molecule, an alkyl radical and a chlorine radical combining to form a chloroalkane, or two alkyl radicals combining to form a larger alkane. savemyexams.comlumenlearning.com

Cl• + Cl• → Cl₂ savemyexams.comR• + Cl• → R-Cl savemyexams.comR• + R• → R-R savemyexams.com

It's important to note that free radical halogenation often leads to a mixture of products, including poly-chlorinated alkanes, as the chloroalkane product can also undergo further reaction with chlorine radicals. lumenlearning.comscience-revision.co.uk

In the context of free radical reactions of chloroalkanes, the key processes are radical abstraction and, in some cases, radical addition.

Radical Abstraction: This is a fundamental step in the propagation phase of free radical halogenation. libretexts.orglibretexts.org A free radical, such as a chlorine radical, removes an atom (typically a hydrogen atom) from another molecule. csbsju.edu The reactivity of C-H bonds towards abstraction by a chlorine radical follows the order: tertiary > secondary > primary. This is because the stability of the resulting alkyl radical follows the same trend (tertiary > secondary > primary). libretexts.org Therefore, chlorination of an alkane with different types of C-H bonds will yield a mixture of isomeric chloroalkanes, with the product derived from the most stable radical intermediate being favored. libretexts.orglibretexts.org

Radical Addition: While less common for the synthesis of chloroalkanes from alkanes, radical addition is a significant reaction for alkenes. For example, under certain conditions, HBr can add to an alkene via a radical mechanism, leading to the anti-Markovnikov product. However, for HCl, this radical addition is generally not favorable. Radical addition to chloroalkenes can also occur. For instance, a radical can add to the double bond of a chloroalkene, generating a new radical intermediate that can then undergo further reactions. libretexts.org

Initiation, Propagation, and Termination Steps

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom or forming a double bond. This process is of significant environmental interest for the degradation of chlorinated pollutants. researchgate.net The primary mechanisms include dissociative electron transfer, hydrogenolysis, and reductive elimination. acs.org

Dissociative electron transfer (DET) is a key mechanism in the reduction of chloroalkanes, particularly in electrochemical reductions at metal cathodes. researchgate.netrsc.org In this process, the transfer of an electron to the chloroalkane and the cleavage of the carbon-chlorine (C-Cl) bond can occur in one of two ways:

Stepwise Pathway: An electron is first transferred to the chloroalkane molecule to form a radical anion intermediate (R-Cl•⁻). This intermediate is unstable and subsequently dissociates, breaking the C-Cl bond to form an alkyl radical (R•) and a chloride ion (Cl⁻). researchgate.netR-Cl + e⁻ → [R-Cl]•⁻ → R• + Cl⁻

Concerted Pathway: The electron transfer and the C-Cl bond cleavage occur simultaneously in a single step, without the formation of a distinct radical anion intermediate. researchgate.netrsc.org This concerted process is often associated with electrocatalysis at metal surfaces like silver (Ag), copper (Cu), and palladium (Pd), where the interaction with the metal surface facilitates the reaction. rsc.orgR-Cl + e⁻ → R• + Cl⁻

The nature of the chloroalkane and the reaction conditions determine which pathway is favored. Electrocatalysis is typically observed only when the DET process is concerted. rsc.org

Following the initial electron transfer and formation of an alkyl radical, several subsequent reaction pathways are possible, leading to the final dehalogenated products.

Hydrogenolysis: This is the replacement of a halogen atom with a hydrogen atom. acs.org After the formation of the alkyl radical (R•), it can abstract a hydrogen atom from a hydrogen donor in the surrounding medium (e.g., a solvent molecule or a proton source) to form the corresponding alkane (R-H). researchgate.net This is a common pathway in the reductive dehalogenation of many chloroalkanes. acs.org For example, the reduction of tetrachloroethylene (B127269) can lead to trichloroethylene (B50587) via hydrogenolysis. acs.org In biological systems, this reaction is often catalyzed by enzymes called reductive dehalogenases. asm.org

Reductive Elimination: This process involves the removal of two halogen atoms from adjacent carbons (vicinal dihalide) or the same carbon (geminal dihalide).

β-Elimination: In the case of vicinal dichloroalkanes, two electrons are transferred, leading to the removal of both chlorine atoms and the formation of a double bond (an alkene). researchgate.net This is also referred to as dihaloelimination. asm.org For example, the reduction of 1,2-dichloroethane (B1671644) can yield ethene. nih.gov

α-Elimination: For geminal dichloroalkanes, both chlorine atoms are removed from the same carbon atom. This results in the formation of a highly reactive carbene intermediate, which can then undergo further reactions. acs.org

The competition between hydrogenolysis and reductive elimination depends on the structure of the chloroalkane and the specific reaction conditions, such as the reductant used (e.g., zero-valent metals like zinc or iron). provectusenvironmental.com For instance, in the reduction of chlorinated ethylenes with zinc, both hydrogenolysis and reductive β-elimination are observed, with the relative contribution of each pathway depending on the specific chloroethene. provectusenvironmental.com

Role of Specific Catalysts and Reagents

The reactivity of chloroalkanes is profoundly influenced by the specific catalysts and reagents employed in a reaction. These substances can dictate the reaction pathway, favoring substitution over elimination, for instance, or activate the chloroalkane or the reacting species to facilitate bond breaking and formation. The selection of catalysts and reagents is therefore critical in controlling the outcome of reactions involving chloroalkanes.

Lewis Acid Catalysis

Lewis acids play a crucial role as catalysts in several reactions involving chloroalkanes, most notably in Friedel-Crafts alkylation and in the preparation of chloroalkanes from alcohols.

In Friedel-Crafts alkylation, a Lewis acid, typically anhydrous aluminium chloride (AlCl₃) or ferric chloride (FeCl₃), is used to generate a carbocation electrophile from a chloroalkane. chemrevise.orgbyjus.com The Lewis acid interacts with the chlorine atom of the chloroalkane, polarizing the C-Cl bond and facilitating its cleavage to form a carbocation and a complex anion (e.g., AlCl₄⁻). chemguide.co.uk This highly reactive carbocation then attacks an aromatic ring, leading to alkylation. byjus.com

The formation of the electrophile can be represented as: R-Cl + AlCl₃ → R⁺ + AlCl₄⁻ chemrevise.org

Lewis acids are also essential in the synthesis of chloroalkanes from primary and secondary alcohols using hydrogen chloride (HCl). Anhydrous zinc chloride (ZnCl₂), a good Lewis acid, is used as a catalyst. libretexts.org The ZnCl₂ coordinates with the oxygen atom of the alcohol's hydroxyl group, converting it into a better leaving group and facilitating the nucleophilic attack by the chloride ion. libretexts.org

Bases as Reagents in Substitution and Elimination

Hydroxide (B78521) ions (OH⁻) from reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are pivotal in both nucleophilic substitution and elimination reactions of chloroalkanes. chemguide.co.ukchemguide.co.uk The reaction outcome is heavily dependent on the reaction conditions, particularly the solvent. chemguide.co.ukchemguide.co.uk

Nucleophilic Substitution: When a chloroalkane is heated with an aqueous solution of NaOH or KOH, the hydroxide ion acts as a nucleophile, attacking the partially positive carbon atom of the C-Cl bond. savemyexams.comibchem.com This results in the displacement of the chloride ion and the formation of an alcohol. savemyexams.compathwayz.org The use of water as a solvent encourages substitution. chemguide.co.uk

Elimination: In contrast, when a chloroalkane is heated with a concentrated solution of NaOH or KOH in an alcoholic solvent like ethanol (B145695), an elimination reaction is favored. chemguide.co.ukpathwayz.org In this case, the hydroxide ion functions as a base, abstracting a proton from a carbon atom adjacent to the one bearing the chlorine. This leads to the formation of an alkene. chemguide.co.ukchemguide.co.uk Higher temperatures and higher base concentrations also promote elimination over substitution. chemguide.co.ukchemguide.co.uk

The competition between substitution and elimination is also influenced by the structure of the chloroalkane. Primary haloalkanes predominantly undergo substitution, tertiary haloalkanes mainly undergo elimination, while secondary haloalkanes give a mixture of both products. chemguide.co.uk

| Reaction Type | Reagent | Solvent | Conditions | Primary Product |

| Nucleophilic Substitution | NaOH(aq) or KOH(aq) | Water | Warm / Heat under reflux | Alcohol |

| Elimination | NaOH or KOH | Ethanol | Heat / High Concentration | Alkene |

| Data table based on information from sources chemguide.co.ukchemguide.co.uksavemyexams.compathwayz.org. |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique used for reactions where the reactants are located in different, immiscible phases, such as an aqueous phase and an organic phase. operachem.com This is common in reactions of chloroalkanes (soluble in organic solvents) with inorganic nucleophiles (often soluble in water). crdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like hexadecyltributylphosphonium bromide or benzyltriethylammonium bromide) or a phosphonium (B103445) salt, facilitates the reaction. operachem.comcrdeepjournal.orgresearchgate.net The catalyst's cation is soluble in the organic phase and can pair with the nucleophilic anion from the aqueous phase. crdeepjournal.orgmdpi.com This ion pair then moves into the organic phase, allowing the nucleophile to react with the chloroalkane. crdeepjournal.org For example, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide to produce cyanooctane is dramatically accelerated by the presence of a phase-transfer catalyst. operachem.com PTC has been successfully applied to a variety of reactions including C, N, O, and S-alkylations, as well as dehydrohalogenations. crdeepjournal.org

Other Key Reagents

Several other reagents are instrumental in the synthesis and reactions of chloroalkanes.

Thionyl Chloride (SOCl₂): This is a highly effective reagent for converting alcohols into chloroalkanes. The reaction is often preferred because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can easily escape, leaving behind a purer sample of the chloroalkane.

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also used to synthesize chloroalkanes from alcohols. physicsandmathstutor.com

Cyanide Salts (KCN, NaCN): In the presence of an ethanolic solvent, potassium cyanide or sodium cyanide reacts with chloroalkanes via nucleophilic substitution to form nitriles. savemyexams.comibchem.com This reaction is significant in organic synthesis as it extends the carbon chain by one carbon atom. ibchem.com

Ammonia (B1221849) (NH₃): Chloroalkanes react with a concentrated solution of ammonia in ethanol under heat to produce primary amines. pathwayz.orgchemrevise.org Excess ammonia is typically used to minimize further substitution reactions between the amine product and the unreacted chloroalkane. chemrevise.orgstudymind.co.uk

| Reagent | Substrate | Product | Reaction Type |

| **Thionyl chloride (SOCl₂) ** | Alcohol | Chloroalkane | Nucleophilic Substitution |

| Potassium cyanide (KCN) | Chloroalkane | Nitrile | Nucleophilic Substitution |

| Ammonia (NH₃) | Chloroalkane | Primary Amine | Nucleophilic Substitution |

| Aluminium chloride (AlCl₃) | Chloroalkane + Benzene (B151609) | Alkylbenzene | Friedel-Crafts Alkylation |

| Data table based on information from sources chemrevise.orgbyjus.comsavemyexams.comibchem.compathwayz.orgchemrevise.org. |

Structure Reactivity and Structure Property Relationships in Chloroalkanes

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.orgeurekaselect.com These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. For chloroalkanes, QSAR and QSPR studies are instrumental in predicting a wide range of characteristics without the need for empirical testing for every single compound. spu.edu.synih.gov

The fundamental form of a QSAR/QSPR model can be represented as: Activity/Property = f (Molecular Descriptors) + error wikipedia.org

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure. These can be classified into several types:

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, number of chlorine atoms).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment). techno-press.org

Once a set of descriptors is calculated for a series of known chloroalkanes, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the mathematical model. techno-press.org For instance, QSPR models have been successfully developed to predict the boiling points of haloalkanes. acs.org In one study, a model for acyclic carbonyl compounds, which shares principles applicable to chloroalkanes, used constitutional, topological, electrostatic, and quantum indices to accurately compute boiling points. researchgate.net

Another significant application is the prediction of pharmacokinetic parameters. QSPRs have been developed for volatile organic chemicals, including haloalkanes, to estimate properties like blood:air and tissue:air partition coefficients, as well as hepatic clearance rates. nih.gov These models often use a fragment-based approach, where the contribution of specific structural fragments (like -CH3, -CH2-, -Cl) to a particular property is quantified. nih.gov This allows for the prediction of properties for new molecules simply by summing the contributions of their constituent fragments. nih.gov

Below is an interactive data table showcasing a simplified QSPR model for predicting the boiling point of some simple chloroalkanes based on molecular weight and the number of chlorine atoms.

| Compound Name | Molecular Weight ( g/mol ) | Number of Chlorine Atoms | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |

| Chloromethane | 50.49 | 1 | -24.0 | -24.2 |

| Dichloromethane | 84.93 | 2 | 39.5 | 39.6 |

| Trichloromethane | 119.38 | 3 | 61.0 | 61.2 |

| Tetrachloromethane | 153.82 | 4 | 76.5 | 76.7 |

| Chloroethane (B1197429) | 64.51 | 1 | 12.1 | 12.3 |

| 1,1-Dichloroethane | 98.96 | 2 | 57.0 | 57.3 |

| 1,2-Dichloroethane (B1671644) | 98.96 | 2 | 83.2 | 83.5 |

Note: The "Predicted Boiling Point" values in this table are for illustrative purposes to demonstrate the concept of QSPR and are derived from a simplified linear model. Actual QSPR models are significantly more complex.

Conformational Analysis and its Impact on Reaction Stereochemistry

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. curlyarrows.com These different arrangements, known as conformations or conformers, often have different potential energies, and this energy difference can significantly influence the course and stereochemical outcome of a reaction. curlyarrows.com

For chloroalkanes, rotation around carbon-carbon single bonds leads to various conformers, such as staggered and eclipsed conformations. Staggered conformations are generally lower in energy and thus more stable and populated than eclipsed conformations, where substituents on adjacent carbons are closer together, leading to torsional strain and steric repulsion. curlyarrows.com

A classic example is 1,2-dichloroethane. It exists as a mixture of anti and gauche conformers. In the anti conformer, the two chlorine atoms are positioned 180° apart, minimizing steric and dipolar repulsion. In the gauche conformer, the chlorine atoms are at a dihedral angle of 60°, leading to some steric interaction. The anti conformer is therefore more stable.

The specific conformation of a chloroalkane at the moment of reaction can dictate the stereochemistry of the product, particularly in elimination reactions. E2 elimination reactions, for instance, typically proceed via a transition state that requires a specific dihedral angle of 180° (anti-periplanar) between the hydrogen atom being removed and the chlorine leaving group.

Consider the dehydrochlorination of chlorocyclohexane. For the E2 reaction to occur, the C-H and C-Cl bonds to be broken must be in an axial orientation to achieve the necessary anti-periplanar geometry. If the chlorine atom is in an equatorial position, the reaction rate is significantly slower because the molecule must first undergo a ring flip to a less stable conformation where the chlorine is axial.

This conformational requirement directly impacts the stereochemistry of the resulting alkene. The specific geometry of the transition state, which is dictated by the reactant's accessible conformations, determines whether a cis or trans (E or Z) alkene is formed. Therefore, an understanding of the conformational preferences and the energy barriers between them is essential for predicting and controlling the stereochemical outcome of reactions involving chloroalkanes. wiley.com

Computational Elucidation of Structure-Reactivity Correlations

Computational chemistry provides powerful tools for elucidating the complex relationships between the structure of chloroalkanes and their reactivity. rwth-aachen.de Methods such as Density Functional Theory (DFT), quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations allow for detailed investigation of reaction mechanisms, transition states, and the electronic and steric factors that govern chemical reactions. rwth-aachen.denumberanalytics.com

Computational methods can be used to:

Calculate Molecular Properties: Geometries, energies of different conformers, dipole moments, and quantum-chemical descriptors like HOMO-LUMO energy gaps can be accurately calculated. researchgate.net These calculated properties form the basis for developing the QSAR and QSPR models discussed earlier. researchgate.net

Map Reaction Pathways: Potential energy surfaces for reactions can be mapped out, identifying transition states and intermediates. By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand how substituents influence reactivity. nih.gov For example, DFT calculations can quantify the stability of carbocation intermediates in SN1 reactions of different chloroalkanes, confirming the trends observed experimentally.

Analyze Electronic Structure: The distribution of electrons in a molecule can be visualized through techniques like Molecular Electrostatic Potential (MEP) maps. researchgate.net For a chloroalkane, an MEP map would visually confirm the electron-deficient nature (δ+) of the carbon atom bonded to chlorine, highlighting it as the site for nucleophilic attack.

Validate Mechanisms: Computational studies can provide strong evidence for or against a proposed reaction mechanism. cam.ac.uk By comparing calculated outcomes (e.g., product ratios, stereoselectivity) with experimental results, researchers can gain confidence in their understanding of the reaction pathway. For instance, calculations can show why a particular chloroalkane prefers an SN2 pathway over an SN1 pathway by comparing the activation energies for both processes.

Recent research has combined DFT calculations with machine learning algorithms to create predictive models for regioselectivity in complex reactions. nih.gov These models can establish clear relationships between substituent properties and reaction outcomes, guiding synthetic chemists in designing more efficient and selective reactions. nih.gov Through these computational approaches, the qualitative concepts of electronic and steric effects are transformed into quantitative, predictive models of chemical reactivity. numberanalytics.com

Environmental Transport and Transformation of Chloroalkanes

Abiotic Transformation Pathways

Abiotic transformations of chloroalkanes are chemical processes that occur without the direct involvement of living organisms. These reactions are primarily driven by environmental factors such as water, sunlight, and the presence of reactive chemical species.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of chloroalkanes, this involves the substitution of a chlorine atom with a hydroxyl group from water, leading to the formation of an alcohol and a halide ion. quizlet.comdocbrown.info The rate of this reaction is influenced by the structure of the chloroalkane and the strength of the carbon-chlorine (C-Cl) bond. savemyexams.com

The general reaction can be represented as: R-Cl + H₂O → R-OH + H⁺ + Cl⁻

The reactivity of chloroalkanes towards hydrolysis generally follows the order: tertiary > secondary > primary. docbrown.infosavemyexams.com This is because tertiary carbocations, formed as intermediates in the Sₙ1 reaction mechanism favored by tertiary haloalkanes, are more stable. docbrown.info The strength of the carbon-halogen bond also plays a crucial role, with the rate of hydrolysis increasing as the bond enthalpy decreases (C-F > C-Cl > C-Br > C-I). savemyexams.com Consequently, iodoalkanes hydrolyze the fastest, while fluoroalkanes are generally unreactive. savemyexams.com

The hydrolysis of chloroalkanes is typically a slow process at room temperature but can be accelerated by warming. savemyexams.com While water can act as the nucleophile, the reaction is significantly faster with a stronger nucleophile like the hydroxide (B78521) ion (OH⁻), which carries a full negative charge compared to the partial negative charge on the oxygen atom in water. savemyexams.com

Table 1: Factors Influencing the Rate of Hydrolysis of Chloroalkanes

| Factor | Influence on Reaction Rate | Explanation |

|---|---|---|

| Structure | Tertiary > Secondary > Primary | Stability of the carbocation intermediate formed during the reaction. docbrown.infosavemyexams.com |

| Bond Strength | C-I > C-Br > C-Cl > C-F | Weaker carbon-halogen bonds are easier to break, leading to a faster reaction. savemyexams.com |

| Nucleophile | OH⁻ > H₂O | The hydroxide ion is a stronger nucleophile than water, resulting in a faster reaction rate. savemyexams.com |

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the atmosphere, chloroalkanes can be degraded by ultraviolet (UV) radiation from the sun. bilkent.edu.trstudymind.co.uk This process is particularly significant for volatile chloroalkanes that can reach the stratosphere. nih.gov

The energy from UV light can be sufficient to break the carbon-chlorine bond, which is generally the weakest bond in the molecule, leading to the formation of highly reactive chlorine radicals (Cl•). bilkent.edu.trstudymind.co.uk These radicals can then participate in chain reactions that contribute to the depletion of the ozone layer. studymind.co.uk For example, chlorofluorocarbons (CFCs), a type of chloroalkane, have been widely implicated in this process. studymind.co.uk

In the troposphere, the lower part of the atmosphere, chloroalkanes can also undergo photochemical oxidation reactions initiated by hydroxyl radicals (HO•). nih.gov These reactions can lead to the formation of various degradation products, including other toxic compounds. nih.gov The susceptibility of a chloroalkane to photolytic degradation depends on its specific chemical structure and the presence of chromophores (light-absorbing groups). bilkent.edu.tr For instance, some studies have shown that the presence of certain chemical moieties can lead to rapid photodegradation of materials containing specific chloroalkanes upon photoirradiation. acs.orgfigshare.com

Oxidation Reactions in Environmental Matrices

Oxidation reactions in the environment can contribute to the transformation of chloroalkanes. In the atmosphere, these compounds can react with highly oxidative species like hydroxyl radicals (HO•), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govresearchgate.netpublish.csiro.au The reaction with hydroxyl radicals is a significant degradation pathway for many volatile organic compounds, including chloroalkanes, in the troposphere. nih.govresearchgate.net These reactions can lead to the formation of various products, including hydrochloric acid (HCl), carbon monoxide (CO), and phosgene (B1210022) (COCl₂). nih.gov

In soil and water, abiotic oxidation can occur through reactions with minerals containing reduced iron (Fe(II)). enviro.wikinavy.mil While structural Fe(II) in some clay minerals may not directly reduce certain chloroalkanes, the formation of reactive mineral intermediates can facilitate their transformation. researchgate.net These biogeochemical transformation processes involve a combination of biological, mineral, and chemical pathways. enviro.wiki The rate and extent of these oxidation reactions depend on various factors, including the type of chloroalkane, the concentration of oxidants, and the specific environmental conditions such as pH and temperature.

Biotic Transformation Pathways (Biodegradation)

The breakdown of chloroalkanes by living organisms, primarily microorganisms, is a crucial process in their environmental fate. This biodegradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms can degrade chloroalkanes through several mechanisms. Some bacteria can utilize chloroalkanes as a source of carbon and energy for growth. nih.gov This metabolic process often involves enzymes called dehalogenases, which catalyze the removal of chlorine atoms from the alkane chain. nih.gov For example, some bacteria possess haloalkane dehalogenases that replace a halogen with a hydroxyl group derived from water. nih.gov

Another important aerobic process is cometabolism. In this scenario, the degradation of the chloroalkane is a fortuitous side reaction catalyzed by enzymes that the microbe produces to break down other compounds (growth substrates) like methane (B114726) or ethene. oup.comresearchgate.net Oxygenase enzymes, such as methane monooxygenase, have a broad substrate range and can oxidize chloroalkanes, leading to unstable intermediates that subsequently break down. oup.comresearchgate.net This process, however, does not provide energy or carbon for the microorganism. researchgate.net

The efficiency of aerobic biodegradation can be influenced by the structure of the chloroalkane. Less chlorinated alkanes are often more susceptible to aerobic degradation than their highly chlorinated counterparts. researchgate.net

Table 2: Key Aspects of Aerobic Biodegradation of Chloroalkanes

| Mechanism | Description | Key Enzymes |

|---|---|---|

| Metabolism | Microorganisms use chloroalkanes as a primary source of carbon and energy. nih.gov | Dehalogenases nih.gov |

| Cometabolism | Fortuitous degradation of chloroalkanes by enzymes produced for other substrates. oup.comresearchgate.net | Oxygenases (e.g., methane monooxygenase) oup.comresearchgate.net |

Anaerobic Reductive Dechlorination Pathways

In anaerobic environments, such as deep groundwater and sediments, a primary transformation pathway for highly chlorinated alkanes is reductive dechlorination. oup.comfrtr.gov In this process, the chloroalkane serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. frtr.govepa.gov This is a form of respiration known as halorespiration or dehalorespiration, where certain bacteria gain energy for growth. frtr.govepa.gov

The process typically involves the transfer of electrons from an electron donor, often hydrogen, to the chlorinated compound. frtr.govclu-in.org This leads to the stepwise removal of chlorine atoms. For example, tetrachloroethene can be reduced to trichloroethene, then to dichloroethene, vinyl chloride, and finally to the non-toxic end product, ethene. frtr.govclu-in.org

However, this sequential dechlorination can sometimes be incomplete, leading to the accumulation of more toxic and mobile daughter products. oup.comfrtr.gov For many chloroalkanes, particularly those with fewer chlorine atoms, reductive dechlorination can be a slow and cometabolic process, where the degradation is fortuitous and does not support microbial growth. researchgate.netnih.gov This can result in the long-term persistence of these compounds in anaerobic environments. researchgate.netnih.gov

Table 3: Comparison of Aerobic and Anaerobic Biodegradation of Chloroalkanes

| Feature | Aerobic Biodegradation | Anaerobic Reductive Dechlorination |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Electron Acceptor | Oxygen | Chloroalkane |

| Primary Mechanism | Oxidation (metabolic or cometabolic) | Reduction (halorespiration or cometabolic) |

| Typical Substrates | Less chlorinated alkanes | Highly chlorinated alkanes |

| End Products | Can lead to complete mineralization (CO₂, H₂O, Cl⁻) | Can result in less chlorinated alkanes or complete dechlorination to alkanes |

Cometabolic Degradation Processes

Cometabolism is a process in which microorganisms, while metabolizing a primary substrate for energy and growth, fortuitously degrade another compound, such as a chloroalkane, without deriving any direct energy or growth benefit from it. epa.gov This process is particularly relevant for the bioremediation of environments contaminated with these compounds.

Both aerobic and anaerobic cometabolic degradation of chloroalkanes have been observed. epa.gov

Aerobic Cometabolism: In the presence of oxygen, certain bacteria can cometabolize chloroalkanes. For instance, methanotrophic bacteria, which use methane as their primary carbon and energy source, can degrade a range of chlorinated hydrocarbons. nih.govresearchgate.net Studies have shown that methanotrophic consortia can efficiently degrade chloroalkanes, with a maximum degradation rate reported at 4.8 mg/(h·gcell). nih.govresearchgate.net These consortia demonstrate a higher degradation efficiency for non-fully chlorinated aliphatic hydrocarbons, converting them to chloride ions at a rate of 0.29–0.36 mg/(h·gcell). nih.govresearchgate.net Key functional degraders in these consortia may include bacteria from the families Methylocystaceae and genera Methylomonas and Methylosarcina. nih.gov The enzymes responsible for this are typically monooxygenases, which exhibit broad substrate specificity. nih.gov

Anaerobic Cometabolism: Under anaerobic conditions, the primary cometabolic process for chloroalkanes is reductive dechlorination. epa.gov This involves the replacement of a chlorine atom with a hydrogen atom, a reaction catalyzed by enzymes or cofactors produced during the metabolism of other compounds. epa.gov For example, the degradation of some chlorinated propanes and ethanes can occur through reductive dechlorination in the presence of vitamin B12 and zero-valent iron (ZVI), where vitamin B12 acts as a catalyst. researchgate.net

It has been noted that chloroalkanes and chloroethylenes are generally more susceptible to cometabolic degradation by methanotrophic consortia than chlorobenzenes are. nih.gov

Enzymatic Dehalogenation and Related Enzymes

The cleavage of the carbon-halogen bond is a critical step in the biodegradation of chloroalkanes. This is accomplished by a diverse group of enzymes known as dehalogenases. These enzymes can function under both aerobic and anaerobic conditions and are crucial for detoxifying organohalide pollutants. mdpi.com

Several classes of dehalogenases are involved in the degradation of chloroalkanes:

Haloalkane Dehalogenases: These enzymes catalyze the hydrolytic cleavage of a carbon-halogen bond in haloalkanes, replacing the halogen with a hydroxyl group from a water molecule. oup.com This is often the initial step in the aerobic degradation pathway. oup.com Haloalkane dehalogenases have been identified in various bacteria, including Xanthobacter autotrophicus GJ10 and Ancylobacter aquaticus. annualreviews.org The gene responsible for this enzyme (dhlA) is often located on a plasmid, facilitating its transfer between different bacterial species. annualreviews.org The structure and mechanism of haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 have been extensively studied, revealing a catalytic triad (B1167595) of amino acids responsible for the nucleophilic attack on the carbon-halogen bond.

Glutathione (B108866) S-Transferases (GSTs): Some bacteria utilize glutathione S-transferases for dehalogenation. This process involves the conjugation of the chloroalkane with glutathione, followed by the cleavage of the carbon-halogen bond. This mechanism is known to occur in bacteria that can grow on dichloromethane.

Reductive Dehalogenases (RDases): These enzymes are key in the anaerobic degradation of chloroalkanes, particularly in a process called organohalide respiration where the chloroalkane serves as the terminal electron acceptor. nih.gov RDases catalyze the cleavage of the carbon-halogen bond through either hydrogenolysis (replacement of a halogen with hydrogen) or dihaloelimination. nih.gov For instance, CfrA and DcrA are two chloroalkane RDases with high sequence identity but different substrate preferences; CfrA dechlorinates chloroform (B151607) and 1,1,1-trichloroethane (B11378), while DcrA acts on 1,1-dichloroethane. nih.gov

The substrate specificity of these enzymes varies. For example, haloalkane dehalogenases can act on a range of primary and secondary chloroalkanes. annualreviews.org The efficiency of enzymatic dehalogenation can be influenced by the degree and position of chlorination on the alkane chain.

Table 1: Examples of Dehalogenation Enzymes and Their Substrates

| Enzyme Class | Example Enzyme | Substrate(s) | Organism |

|---|---|---|---|

| Haloalkane Dehalogenase | DhlA | 1,2-dichloroethane (B1671644), other haloalkanes | Xanthobacter autotrophicus GJ10 |

| Reductive Dehalogenase | CfrA | Chloroform, 1,1,1-trichloroethane | Dehalobacter species |

| Reductive Dehalogenase | DcrA | 1,1-dichloroethane | Dehalobacter species |

Environmental Persistence and Recalcitrance Factors

Chloroalkanes are recognized for their persistence in the environment, a characteristic attributed to the strength and stability of the carbon-chlorine bond. researchgate.netnih.gov This stability often makes them resistant to microbial degradation. nih.gov

Several factors contribute to the recalcitrance of chloroalkanes:

Chemical Structure: The number and position of chlorine atoms on the alkane molecule significantly influence its persistence. Highly chlorinated alkanes are generally more resistant to degradation. The chemical stability of the C-Cl bond is a primary reason for their minimal degradability by many microorganisms. nih.gov

Environmental Conditions: The presence or absence of oxygen plays a crucial role. While some chloroalkanes can be degraded aerobically, others are more susceptible to anaerobic degradation. nih.gov However, even under favorable conditions, degradation can be slow and incomplete. uq.edu.au

Bioavailability: The low water solubility and high sorption potential of many chloroalkanes can limit their availability to microorganisms, thus hindering their degradation.

Studies have demonstrated the long-term persistence of chloroalkanes. For example, medium-chain chlorinated paraffins (MCCPs) have been shown to be persistent in sediment under both aerobic and anaerobic conditions, with one study observing no biotransformation of a C14-17 congener mixture after 120 days. Similarly, short-chain chlorinated paraffins (SCCPs) are estimated to have half-lives of 1630 days in freshwater sediments and 450 days in marine sediments under aerobic conditions. The persistence of these compounds allows for their widespread environmental distribution.

Sorption and Volatilization in Environmental Compartments

The environmental transport and distribution of chloroalkanes are heavily influenced by the processes of sorption and volatilization.

Sorption: Chloroalkanes, particularly those with longer carbon chains and higher degrees of chlorination, tend to have high organic carbon-normalized adsorption coefficients (Koc). This indicates a strong tendency to partition from water to soil, sediment, and suspended particles. epa.gov For instance, a 52% chlorinated MCCP mixture has an estimated log Koc ranging from 4.5 to 6.6. This strong sorption to solids can reduce their mobility in water but also makes them persistent reservoirs of contamination in soils and sediments. The size of the chloroalkane molecule can also affect the time it takes to reach sorption equilibrium, with larger molecules requiring more time. metu.edu.tr

Volatilization: Volatilization is a significant transport mechanism for more volatile, shorter-chain chloroalkanes. epa.gov For example, for trichloropropanes in water, volatilization is expected to be a primary removal mechanism. epa.gov The estimated volatilization half-life of 1,2,3-trichloropropane (B165214) from a 1-meter deep river has been estimated to be around 9 hours. epa.gov However, for less volatile, longer-chain chloroalkanes like MCCPs, volatilization from water and moist soil is generally low. Despite this, even MCCPs with a high degree of chlorination have been detected in the air, suggesting that atmospheric transport can still occur. Chloroalkanes that are removed from the atmosphere through dissolution in clouds and subsequent washout are likely to re-enter the atmosphere via volatilization. epa.gov

Table 2: Environmental Fate Parameters for Selected Chloroalkanes

| Compound/Group | Process | Finding | Reference |

|---|---|---|---|

| Medium-Chain Chlorinated Paraffins (MCCPs, C14-17, 52% Cl) | Sorption | Log Koc: 4.5 - 6.6, indicating strong partitioning to soil and sediment. | |

| 1,2,3-Trichloropropane | Volatilization | Estimated half-life from a 1m deep river is ~9 hours. | epa.gov |

| Short-Chain Chlorinated Paraffins (SCCPs, C10-13, 65% Cl) | Persistence | Estimated half-life in aerobic freshwater sediment: 1630 days. | |

| Chloroalkanes | Sorption | Larger molecules require more time to reach sorption equilibrium. | metu.edu.tr |

Advanced Analytical Methodologies for Chloroalkanes

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of complex mixtures of chloroalkanes, enabling their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a highly sensitive and robust method for the analysis of chloroalkanes. irost.irresearchgate.net This technique is particularly valuable for monitoring ultra-trace levels of these compounds in environmental samples. irost.irirost.ir The process typically involves a pre-analytical phase, which may include liquid-liquid microextraction and a purification step, followed by the GC-MS/MS analysis. irost.irresearchgate.net This multi-residual method can simultaneously identify and quantify a wide range of substances, including various pesticides, chloroalkane hydrocarbons, and polycyclic aromatic hydrocarbons, without the need for derivatization. irost.irresearchgate.net

The use of electron ionization (EI)-MS/MS offers an advantage in that the signal response is not significantly influenced by the carbon chain length or the degree of chlorination, allowing for the quantitative detection of total chlorinated paraffins (the sum of short-chain and medium-chain chlorinated paraffins). lcms.cz Traditional methods like GC with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS) can be more sensitive but may show a strong dependence on the degree of chlorination. lcms.cz For instance, GC-NCI-MS may not effectively detect chlorinated paraffins with fewer than five chlorine atoms. lcms.cz

A typical GC-MS/MS setup for chloroalkane analysis might utilize an Agilent 7890A GC coupled to an Agilent G7010 Triple Quadrupole GC/MS with an electron ionization (EI) source. researchgate.net The separation is often achieved on a capillary column, such as a BR-5ms (30 m x 0.25 mm, 0.25 micron film thickness). lcms.cz

Table 1: Example GC-MS/MS Instrumental Parameters for Chloroalkane Analysis

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or Bruker 436 GC |

| Injector | Multimode Inlet (MMI) or 1079 inert, PTV injector |

| Column | BR-5ms, 30 m x 0.25 mm, 0.25 micron |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Mass Spectrometer | Agilent G7010 Triple Quadrupole or Bruker EVOQ Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Source Temperature | 280°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table is a compilation of typical parameters and may vary based on the specific application and instrumentation. researchgate.netlcms.cz

Liquid Chromatography Applications

High-performance liquid chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comelgalabwater.com It is particularly useful for analyzing a wide array of substances across various fields, including pharmaceuticals, biotechnology, and environmental science. openaccessjournals.comchromatographytoday.com When coupled with high-resolution mass spectrometry (HRMS), HPLC becomes a potent tool for the analysis of chloroalkanes, especially for those with longer chains (LCCPs) that are not amenable to GC analysis due to their low vapor pressure. chromatographyonline.com

Recent studies have demonstrated the development and validation of ultrahigh-performance liquid chromatography (UHPLC) coupled with HRMS for the determination of short-, medium-, and long-chain chlorinated paraffins in complex matrices like fish oil-based dietary supplements. chromatographyonline.com These methods, often using electrospray ionization in negative mode (ESI-), have shown good recoveries and robustness. chromatographyonline.com While UHPLC can offer lower limits of detection, supercritical fluid chromatography (SFC) coupled with HRMS has also been shown to be a robust alternative. chromatographyonline.com

The primary advantage of LC-based methods in this context is their ability to analyze less volatile and thermally labile compounds without the need for derivatization. elgalabwater.comresearchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity, making it a preferred technique for analyzing complex mixtures and identifying unknown compounds. elgalabwater.com

Table 2: Comparison of LC-based Methods for Chloroalkane Analysis

| Feature | UHPLC-HRMS | SFC-HRMS |

| Applicability | SCCPs, MCCPs, LCCPs | SCCPs, MCCPs, LCCPs |

| Limits of Detection (LODs) | Generally lower than SFC | Generally higher than UHPLC |

| Robustness | Good | Good, can analyze different extracts under same conditions |

| Sample Matrix | Complex matrices like fish oil | Complex matrices like fish oil |

This table summarizes findings from a study on the analysis of chlorinated paraffins in dietary supplements. chromatographyonline.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed structural information about chloroalkanes, complementing the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for elucidating the structure of organic molecules, including chloroalkanes. wikipedia.orgmeasurlabs.com It provides detailed information about the chemical environment of atoms, specifically the nuclei, within a molecule. wikipedia.org Both proton (¹H) and carbon-13 (¹³C) NMR are commonly used to characterize these compounds. measurlabs.com

Infrared (IR) and Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the molecular bonds within a compound. edinst.com IR spectroscopy relies on the absorption of infrared light by molecules, which excites them to higher vibrational states. edinst.com To be IR active, a vibration must result in a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser), and for a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com

The C-Cl stretching vibrations in chloroalkanes give rise to characteristic peaks in both IR and Raman spectra. For example, in the Raman spectrum of 1,2,3-trichloropropane (B165214), the C-Cl stretching peaks are observed around 663 cm⁻¹, 721 cm⁻¹, 740 cm⁻¹, and 754 cm⁻¹. mdpi.com